1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
Overview
Description
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H8N2O2 It features a cyclopropane ring attached to a pyrimidine moiety and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One notable method involves the cyclopropanation of a pyrimidine derivative. For instance, starting from 2-chloro-4-methylpyrimidine, the compound can be synthesized in three steps with a yield of 58% . The steps include:
- Conversion of 2-chloro-4-methylpyrimidine to a 2-vinyl derivative.
- Cyclopropanation using ethyl diazoacetate.
- Hydrolysis of the ester to yield the carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production. The use of nitrogen ylides and palladium-catalyzed reactions are key components in the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring restricts conformational freedom, which can enhance binding affinity and specificity to target molecules. The pyrimidine moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Cyclopropane carboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid functional group but differ in the attached substituents.
Pyrimidine derivatives: Compounds with the pyrimidine ring but different functional groups or additional substituents.
Uniqueness: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and pyrimidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-pyrimidin-2-ylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7(12)8(2-3-8)6-9-4-1-5-10-6/h1,4-5H,2-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNPYYRVZCQDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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